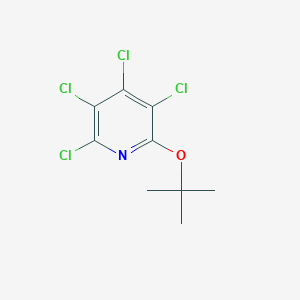
2-tert-Butoxy-3,4,5,6-tetrachloropyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-tert-Butoxy-3,4,5,6-tetrachloropyridine is a chlorinated pyridine derivative. Pyridine derivatives are known for their wide range of applications in organic synthesis, pharmaceuticals, and agrochemicals. The presence of multiple chlorine atoms and a tert-butoxy group in this compound makes it a valuable intermediate in various chemical reactions and industrial processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-tert-Butoxy-3,4,5,6-tetrachloropyridine typically involves the chlorination of pyridine derivatives. One common method is the reaction of 2-tert-butoxypyridine with chlorine gas under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as iron(III) chloride, to facilitate the chlorination process. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of advanced reactors and automation systems allows for precise control of reaction parameters, leading to efficient and scalable production.
化学反応の分析
Types of Reactions
2-tert-Butoxy-3,4,5,6-tetrachloropyridine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms in the compound can be replaced by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The tert-butoxy group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to remove chlorine atoms, leading to the formation of less chlorinated pyridine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium thiolate, and primary amines. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly employed.
Major Products Formed
Nucleophilic Substitution: Products include substituted pyridines with various functional groups.
Oxidation: Products include carbonyl compounds such as aldehydes and ketones.
Reduction: Products include partially or fully dechlorinated pyridine derivatives.
科学的研究の応用
2-tert-Butoxy-3,4,5,6-tetrachloropyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for the preparation of various heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Industry: The compound is used in the production of agrochemicals, dyes, and specialty chemicals.
作用機序
The mechanism of action of 2-tert-Butoxy-3,4,5,6-tetrachloropyridine involves its interaction with specific molecular targets. The chlorine atoms and tert-butoxy group contribute to its reactivity and ability to form stable complexes with various biological molecules. The compound can inhibit or activate specific enzymes, receptors, or signaling pathways, leading to its observed biological effects.
類似化合物との比較
Similar Compounds
- 2-tert-Butoxy-6-chloropyridine
- 2-tert-Butoxy-3,4,5-trichloropyridine
- 2-tert-Butoxy-3,5,6-trichloropyridine
Uniqueness
2-tert-Butoxy-3,4,5,6-tetrachloropyridine is unique due to the presence of four chlorine atoms and a tert-butoxy group, which impart distinct chemical and physical properties. Compared to similar compounds with fewer chlorine atoms, it exhibits higher reactivity and a broader range of applications in organic synthesis and industrial processes.
特性
CAS番号 |
89752-09-0 |
|---|---|
分子式 |
C9H9Cl4NO |
分子量 |
289.0 g/mol |
IUPAC名 |
2,3,4,5-tetrachloro-6-[(2-methylpropan-2-yl)oxy]pyridine |
InChI |
InChI=1S/C9H9Cl4NO/c1-9(2,3)15-8-6(12)4(10)5(11)7(13)14-8/h1-3H3 |
InChIキー |
FGDVWSGUNDQPJB-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC1=NC(=C(C(=C1Cl)Cl)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


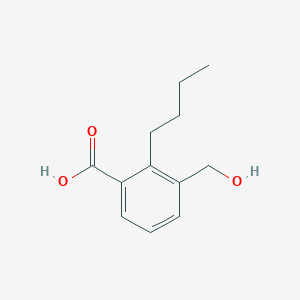

![2-Methyl-5-[(2-methylbut-3-yn-2-yl)oxy]pent-3-yn-2-ol](/img/structure/B14380789.png)
![3-(4-Nitrophenyl)-5-[(4-nitrophenyl)sulfanyl]-1,2,4-oxadiazole](/img/structure/B14380791.png)
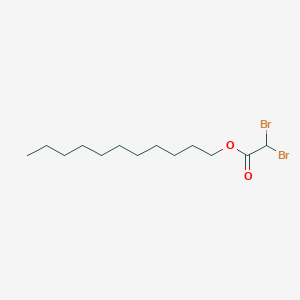
![2-[2-(2-Butanoyl-1H-indol-3-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14380811.png)
![3-Acetyl-5-[(10-methoxyphenanthren-9-yl)oxy]-1,3-oxazol-2(3H)-one](/img/structure/B14380813.png)
![1-Ethyl-1,5,6,7-tetrahydro-3H-[1,3]oxazolo[3,4-a]pyridin-3-one](/img/structure/B14380820.png)
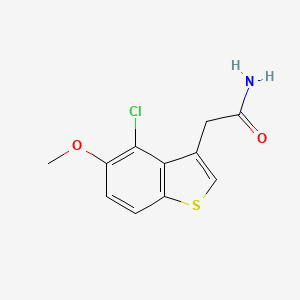
![6-(Morpholin-4-yl)[1,2,4]triazolo[4,3-b]pyridazine-3-carbonitrile](/img/structure/B14380823.png)
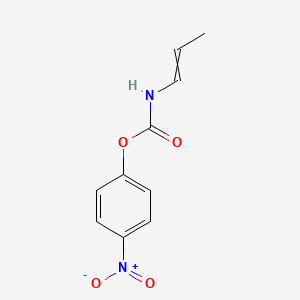

![2-[(4-Chloro-3-nitrobenzene-1-sulfonyl)amino]ethane-1-sulfonic acid](/img/structure/B14380850.png)
![4-Phenyl-1-[2-(pyridin-2-yl)ethyl]piperidin-4-ol](/img/structure/B14380860.png)
